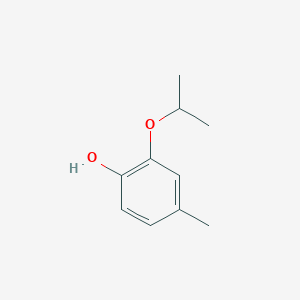

2-Isopropoxy-4-methylphenol

説明

2-Isopropoxy-4-methylphenol is a compound with the molecular weight of 166.22 . It is found in high concentrations in essential oils such as oregano . It is one of the main compounds of thyme essential oil .

Molecular Structure Analysis

The InChI code for 2-Isopropoxy-4-methylphenol is1S/C10H14O2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11H,1-3H3 . Physical And Chemical Properties Analysis

2-Isopropoxy-4-methylphenol has a molecular weight of 166.22 g/mol . It is a liquid at room temperature .科学的研究の応用

Ring-Opening Polymerization Catalysts

2-Isopropoxy-4-methylphenol has been studied in the context of organometallic chemistry, particularly in the synthesis of catalysts for the ring-opening polymerization of lactones. Chen et al. (2001) explored the reactions of derivatives of 2-Isopropoxy-4-methylphenol with trimethylaluminum, yielding various compounds with potential as efficient catalysts in polymer production (Chen, Ko, Huang, & Lin, 2001).

Hemoglobin Oxygen Affinity Modifiers

Research by Randad et al. (1991) investigated the role of 2-Isopropoxy-4-methylphenol derivatives in modifying the oxygen affinity of human hemoglobin. This has implications for potential medical applications in conditions like ischemia or stroke, where altered oxygen delivery is crucial (Randad, Mahran, Mehanna, & Abraham, 1991).

Antioxidant and Biological Activities

The derivatives of 2-Isopropoxy-4-methylphenol have shown significant antioxidative properties and potential biological activities. Mastelić et al. (2008) synthesized derivatives that exhibited better antioxidative properties than their parent compounds, suggesting potential in experimental cancer treatments and as efficient antioxidants with minimal cytotoxic effects (Mastelić et al., 2008).

Proxy for Terrestrial Biomass Analysis

In geochemical studies, Vane and Abbott (1999) used methoxyphenols like 2-Isopropoxy-4-methylphenol as proxies for terrestrial biomass. They explored the chemical changes in lignin during hydrothermal alteration, which is significant for understanding organic geochemistry and paleoenvironmental reconstruction (Vane & Abbott, 1999).

Reactivity in Organometallic Chemistry

The reactivity of 2-Isopropoxy-4-methylphenol derivatives in organometallic chemistry has been explored by Connon and Hegarty (2004). They studied the enhanced dienophilicity of these compounds, which is important for understanding chemical reactions in synthetic organic chemistry (Connon & Hegarty, 2004).

Environmental Impact and Bioremediation

Chhaya and Gupte (2013) investigated the role of enzymes in bioremediation of environmental pollutants like Bisphenol A, where derivatives of 2-Isopropoxy-4-methylphenol played a significant role. This has implications for environmental science, particularly in the field of pollution remediation (Chhaya & Gupte, 2013).

作用機序

2-Isopropoxy-4-methylphenol, similar to thymol, has been reported to exhibit numerous bioactivities in cells and animals . These activities include antioxidative properties in food and in vivo, and the inhibition of foodborne and human antibiotic-susceptible and antibiotic-resistant pathogenic bacteria, viruses, pathogenic fungi and parasites, and insects in vitro and in human foods .

Safety and Hazards

特性

IUPAC Name |

4-methyl-2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABVCKMLSRQJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-4-methylphenol | |

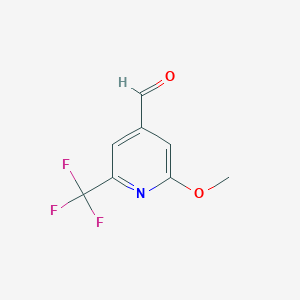

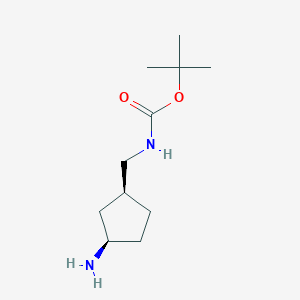

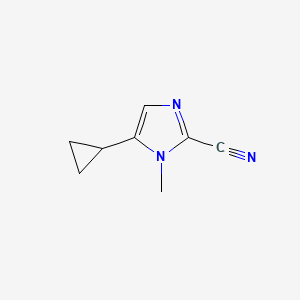

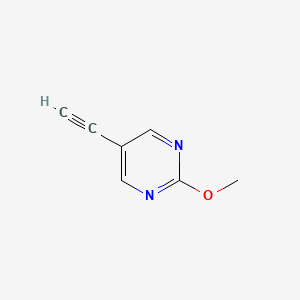

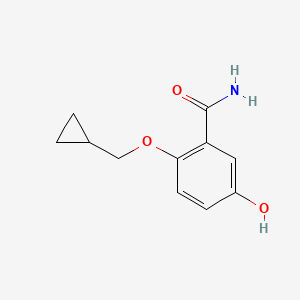

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)

![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)